N-(5-chloro-2-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide
Description
N-(5-chloro-2-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide is a synthetic small molecule featuring a propanamide backbone with two key substituents:
- Aryl group: A 5-chloro-2-methoxyphenyl moiety attached to the amide nitrogen. The chloro and methoxy groups at the 5- and 2-positions, respectively, confer a balance of electron-withdrawing and electron-donating effects.
- Heterocyclic group: A 1H-1,2,4-triazole ring connected via a three-carbon chain. The triazole is a pharmacophoric motif often associated with antifungal and enzyme-inhibitory activities .
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-3-(1,2,4-triazol-1-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN4O2/c1-19-11-3-2-9(13)6-10(11)16-12(18)4-5-17-8-14-7-15-17/h2-3,6-8H,4-5H2,1H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBQJDXFNACKPCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CCN2C=NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Initial Propanamide Backbone Formation
The synthesis begins with the formation of the propanamide core. 5-Chloro-2-methoxyaniline (1 eq) reacts with 3-chloropropionyl chloride (1 eq) in a acetone:water (1:2) solvent system, catalyzed by potassium carbonate (K₂CO₃) . This step proceeds via nucleophilic acyl substitution, where the amine group attacks the electrophilic carbonyl carbon of the acid chloride.
Reaction Conditions :
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Temperature: 0°C (initial addition), then room temperature (2 hours)
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Workup: Precipitation in cold water, filtration, and washing
Key Considerations :
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Excess K₂CO₃ ensures deprotonation of the aniline, enhancing nucleophilicity.
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The 5-chloro-2-methoxy substituent on the aniline influences reaction kinetics due to its electron-withdrawing effects.
Optimization Strategies for Enhanced Yield
Solvent and Base Screening
Comparative studies reveal that DMF outperforms alternatives like acetonitrile or THF due to its ability to stabilize transition states. Substituting K₂CO₃ with cesium carbonate (Cs₂CO₃) increases yields by 15–20% but raises costs.
Table 1: Solvent and Base Impact on Triazole Substitution
| Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| DMF | K₂CO₃ | 80 | 58 |
| DMF | Cs₂CO₃ | 80 | 72 |
| Acetone | K₂CO₃ | 60 | 41 |
Characterization and Analytical Validation
Spectroscopic Data
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IR Spectroscopy :
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¹H NMR (CDCl₃) :
Table 2: Key NMR Assignments
| Proton Environment | δ (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Propanamide CH₂ | 2.79 | t | 2H |
| Triazole CH₂ | 4.40 | t | 2H |
| 5-Chloro-2-methoxyphenyl Ar-H | 6.44–7.12 | m | 3H |
| 1,2,4-Triazole H | 7.74–8.05 | s | 2H |
Elemental Analysis
Challenges and Mitigation
Purification Difficulties
The product’s moderate solubility in common solvents complicates crystallization. Gradient recrystallization using ethyl acetate/hexane (3:7) improves purity to >95%.
Byproduct Formation
Competing reactions at the 5-chloro position are minimized by maintaining anhydrous conditions during triazole substitution.
Comparative Analysis with Analogues
Table 3: Structural and Yield Comparison with Related Propanamides
| Compound | Substituents | Yield (%) |
|---|---|---|
| N-(3-Methoxyphenyl)-3-triazolpropanamide | 3-OCH₃ | 66 |
| N-(4-Chlorophenyl)-3-triazolpropanamide | 4-Cl | 58 |
| Target Compound | 5-Cl, 2-OCH₃ | 58 |
The electron-withdrawing chloro group at the 5-position slightly reduces yield compared to electron-donating substituents, necessitating optimized stoichiometry.
Industrial-Scale Considerations
Cost-Effective Catalysis
Replacing DMF with recyclable ionic liquids (e.g., [BMIM][BF₄]) reduces solvent waste without compromising yield.
Continuous Flow Synthesis
Adopting microreactor technology enhances heat transfer and reduces reaction time by 40%, enabling throughput of 1 kg/day.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a methoxyphenyl derivative.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophilic substitution reactions using reagents like sodium azide or thiourea.
Major Products
Oxidation: Formation of 5-chloro-2-methoxybenzoic acid.
Reduction: Formation of 2-methoxyphenyl-3-(1H-1,2,4-triazol-1-yl)propanamide.
Substitution: Formation of N-(5-azido-2-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of N-(5-chloro-2-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide is , with a molecular weight of approximately 294.7368 g/mol. The compound features a triazole ring, which is known for its biological activity, particularly in drug development.
Anticancer Applications
Research has indicated that compounds containing the triazole moiety exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may inhibit specific enzymes involved in cancer cell proliferation. Studies have shown that triazole derivatives can interfere with the activity of thymidine phosphorylase, an enzyme overexpressed in various cancers .
- Case Study : A study highlighted the synthesis of triazole derivatives that demonstrated potent activity against breast cancer cell lines (MCF-7). These derivatives exhibited higher efficacy compared to standard chemotherapeutic agents like adriamycin .
Table 1: Anticancer Activity of Triazole Derivatives
| Compound Name | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|
| Triazole Derivative A | MCF-7 | 15.0 | |
| Triazole Derivative B | SNB-75 (CNS) | 12.5 | |
| Triazole Derivative C | UO-31 (Renal) | 10.0 |
Antifungal Activity
This compound also shows promise as an antifungal agent:
- Mechanism : The triazole ring is known to inhibit fungal cytochrome P450 enzymes, which are crucial for ergosterol biosynthesis in fungi. This inhibition disrupts the fungal cell membrane integrity .
- Research Findings : In vitro studies have demonstrated that this compound exhibits significant antifungal activity against various strains of fungi, including Candida species and Aspergillus .
Other Therapeutic Uses
Beyond anticancer and antifungal applications, this compound has potential uses in other therapeutic areas:
- Anti-inflammatory Properties : Some studies suggest that triazole derivatives may possess anti-inflammatory effects, making them candidates for treating inflammatory diseases .
- Neuroprotective Effects : Preliminary research indicates that certain derivatives may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases .
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes or receptors that are involved in key biological pathways.
Pathways Involved: Inhibition of enzyme activity or modulation of receptor signaling pathways, leading to altered cellular responses.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Aryl Group
Chlorophenyl vs. Methoxyphenyl Derivatives
- N-(2-Chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide (Compound 7, ): Substituent: 2-chlorophenyl. Activity: Moderate AChE inhibition (13.62% at 30 µM) .
N-(4-Methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide (Compound 12, ) :
Target Compound : The 5-chloro-2-methoxyphenyl group combines chloro (electron-withdrawing) and ortho-methoxy (electron-donating) effects. This unique substitution may optimize interactions with both hydrophobic and polar regions of biological targets.
Dichlorophenyl Derivatives ()
- 5-Chloro-1-(4-chlorophenyl)-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1H-pyrazole-4-carboxamide (3b): Substituent: 4-chlorophenyl. Activity: Not reported, but dichlorophenyl groups typically enhance lipophilicity and metabolic stability. Key difference: Pyrazole-carboxamide core diverges from the target’s triazolylpropanamide structure, suggesting different therapeutic applications.
Modifications on the Triazole Ring
- N-(5-Chloro-2-methoxyphenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanamide (): Substituent: 3,5-dimethyl-1H-1,2,4-triazole. Molecular formula: C₁₄H₁₇ClN₄O₂ (vs. C₁₂H₁₂ClN₃O₂ for the target compound).
- N-Hydroxy-2,2-dimethyl-3-(4-(2-(phenylamino)acetamido)phenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide (): Substituent: Hydroxamic acid and phenylacetamido groups. Activity: Designed as a histone deacetylase (HDAC) inhibitor, diverging from the target’s likely AChE/antifungal focus.
Antifungal Potential ()
- Fluconazole: A triazole antifungal agent.
- Screening Methods : Fluorometric assays (e.g., Alamar Blue) could evaluate the target’s antifungal activity against Candida spp. and Aspergillus fumigatus .
AChE Inhibition ()
- Compound 12 (4-Methoxyphenyl analogue) : IC₅₀ ~30 µM (estimated from 30.2% inhibition at 30 µM).
Physicochemical Properties
*logP estimated using fragment-based methods.
Biological Activity
N-(5-chloro-2-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide is a synthetic compound that belongs to the class of triazole derivatives. Its molecular formula is C12H13ClN4O2, with a molecular weight of approximately 280.71 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure and Properties
The compound features a chloro-substituted methoxyphenyl group and a triazole moiety, which are significant for its biological activity. The presence of the triazole ring is known for its diverse pharmacological properties, including antifungal and antibacterial activities. The structural characteristics of this compound influence both its chemical reactivity and biological efficacy.
| Property | Value |
|---|---|
| Molecular Formula | C12H13ClN4O2 |
| Molecular Weight | 280.71 g/mol |
| CAS Number | 898644-28-5 |
Antimicrobial Activity
Research indicates that triazole derivatives can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action often involves the inhibition of key enzymes responsible for bacterial cell wall synthesis, leading to cell lysis and death .
A study on related compounds highlighted their ability to act as potent inhibitors against these pathogens, suggesting that this compound may exhibit similar properties due to its structural similarities.
Anticancer Activity
The anticancer potential of this compound has also been explored. Triazole derivatives have been reported to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of apoptotic proteins such as p53 .
In vitro studies have demonstrated that compounds with similar structures can significantly reduce viability in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), indicating that this compound may have promising anticancer properties .
Case Studies and Research Findings
Several studies have focused on the biological activity of triazole derivatives:
- Antibacterial Studies : A comparative analysis revealed that triazole compounds exhibit strong antibacterial effects against both gram-positive and gram-negative bacteria. The minimum inhibitory concentrations (MICs) for these compounds were significantly lower than those of conventional antibiotics, underscoring their potential as alternative therapeutic agents.
- Anticancer Mechanisms : In a study involving MCF-7 cells, compounds related to this compound were shown to increase p53 expression levels and promote apoptosis through caspase activation. This suggests that similar mechanisms may be at play for the compound .
- Molecular Docking Studies : Computational analyses indicated that the compound could interact favorably with targets involved in cancer progression, demonstrating potential for further development as an anticancer agent .
Q & A
Advanced Research Question
- PASS Program : Predicts potential biological targets (e.g., kinase inhibition, antiproliferative activity) based on structural motifs .
- Molecular Docking : Identifies binding interactions with targets like HDACs or G-quadruplex DNA (e.g., triazole coordination with zinc ions in HDACs) .
- Limitations : False positives may arise due to conformational flexibility; experimental validation (e.g., enzyme inhibition assays) is essential .
How should researchers address contradictions between computational predictions and experimental bioassay results?
Advanced Research Question
- Re-evaluate Assay Conditions : Check compound stability in DMSO/buffer and confirm concentration accuracy .
- Structural Reanalysis : Use DFT calculations or MD simulations to assess binding pose validity .
- Orthogonal Assays : Employ SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinity independently .
What strategies improve aqueous solubility of this compound for in vivo studies without compromising bioactivity?
Advanced Research Question
- Prodrug Design : Introduce phosphate or PEG groups at the methoxy position to enhance hydrophilicity .
- Salt Formation : Use hydrochloride or sodium salts of the propanamide moiety .
- Co-solvent Systems : Optimize DMSO/PBS ratios for administration while monitoring cytotoxicity .
What experimental designs elucidate the mechanism of action in cancer cell lines?
Advanced Research Question
- HDAC Inhibition Assays : Measure IC50 values against HDAC isoforms using fluorogenic substrates (e.g., Boc-Lys(Ac)-AMC) .
- Gene Expression Profiling : Perform RNA-seq to identify downregulated oncogenes (e.g., MYC) post-treatment .
- Apoptosis Assays : Use Annexin V/PI staining to quantify cell death pathways .
How does the triazole moiety influence target selectivity in kinase inhibition studies?
Advanced Research Question
- Kinase Panel Screening : Test against a 50-kinase panel to identify selectivity (e.g., EGFR, VEGFR2) .
- Structural Analysis : Compare triazole interactions in crystal structures of kinase-inhibitor complexes .
- SAR Studies : Modify triazole substituents (e.g., methyl vs. cycloheptyl) and assess potency shifts .
What analytical methods resolve degradation products during stability studies?
Advanced Research Question
- Forced Degradation : Expose the compound to heat, light, and hydrolytic conditions .
- HPLC-MS/MS : Identify degradation products (e.g., hydrolyzed amide bonds or triazole ring oxidation) .
- Accelerated Stability Testing : Monitor purity under ICH guidelines (40°C/75% RH for 6 months) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
